molecular formula C11H10ClFO B599665 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS No. 178688-43-2

2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone

Cat. No.: B599665
CAS No.: 178688-43-2
M. Wt: 212.648
InChI Key: PUSSGWBQJBLHJL-UHFFFAOYSA-N
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Description

2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone is a chemical compound with the molecular formula C11H10ClFO and a molecular weight of 212.65 g/mol . It is characterized by the presence of a cyclopropyl group, a fluorophenyl group, and a chloro substituent on an ethanone backbone. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone typically involves the reaction of cyclopropyl ketone with 2-fluorobenzoyl chloride in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted ethanones with various functional groups.

Scientific Research Applications

2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in biochemical processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone is unique due to the combination of its cyclopropyl, fluorophenyl, and chloro substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO/c12-10(11(14)7-5-6-7)8-3-1-2-4-9(8)13/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSSGWBQJBLHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659203
Record name 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178688-43-2
Record name 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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